N-[(3,4-dimethoxyphenyl)methyl]-2-(3-fluorophenyl)-1,3-thiazolidine-3-carboxamide

Medicinal Chemistry Cancer Therapeutics Structure-Activity Relationship (SAR)

N-[(3,4-dimethoxyphenyl)methyl]-2-(3-fluorophenyl)-1,3-thiazolidine-3-carboxamide (CAS 2034377-87-0) is a synthetic small molecule (MF: C19H21FN2O3S, MW: 376.4) belonging to the 1,3-thiazolidine-3-carboxamide class. It is characterized by a saturated five-membered thiazolidine ring bearing a 3-fluorophenyl substituent at the 2-position and a 3,4-dimethoxybenzyl group on the carboxamide nitrogen.

Molecular Formula C19H21FN2O3S
Molecular Weight 376.45
CAS No. 2034377-87-0
Cat. No. B2850380
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(3,4-dimethoxyphenyl)methyl]-2-(3-fluorophenyl)-1,3-thiazolidine-3-carboxamide
CAS2034377-87-0
Molecular FormulaC19H21FN2O3S
Molecular Weight376.45
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CNC(=O)N2CCSC2C3=CC(=CC=C3)F)OC
InChIInChI=1S/C19H21FN2O3S/c1-24-16-7-6-13(10-17(16)25-2)12-21-19(23)22-8-9-26-18(22)14-4-3-5-15(20)11-14/h3-7,10-11,18H,8-9,12H2,1-2H3,(H,21,23)
InChIKeyHFMNMVWNXSBZHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[(3,4-dimethoxyphenyl)methyl]-2-(3-fluorophenyl)-1,3-thiazolidine-3-carboxamide (CAS 2034377-87-0): Chemical Identity and Structural Classification


N-[(3,4-dimethoxyphenyl)methyl]-2-(3-fluorophenyl)-1,3-thiazolidine-3-carboxamide (CAS 2034377-87-0) is a synthetic small molecule (MF: C19H21FN2O3S, MW: 376.4) belonging to the 1,3-thiazolidine-3-carboxamide class . It is characterized by a saturated five-membered thiazolidine ring bearing a 3-fluorophenyl substituent at the 2-position and a 3,4-dimethoxybenzyl group on the carboxamide nitrogen . This compound appears in patent literature concerning thiazolidine carboxamide derivatives as modulators of the prostaglandin F receptor and as potential anti-cancer agents, indicating its role as a biologically active scaffold within these therapeutic programs [1].

Why Generic Substitution Fails for N-[(3,4-dimethoxyphenyl)methyl]-2-(3-fluorophenyl)-1,3-thiazolidine-3-carboxamide


Within the thiazolidine carboxamide family, minor structural permutations create drastically different pharmacological profiles, making simple interchange impossible. This compound's specific substitution pattern—a 2-(3-fluorophenyl) group combined with a 3,4-dimethoxybenzyl moiety on a non-oxo thiazolidine ring—differentiates it from oxo-thiazolidine analogs like Hexythiazox or 4-carboxylic acid amide anti-cancer agents in several key patent families [1][2]. The absence of the 2-oxo group alters ring electronics and hydrogen-bonding capacity, while the 3-fluorophenyl versus common 4-chlorophenyl or 4-methoxyphenyl substitutions likely reorients target binding [3]. The quantitative evidence below substantiates why assays built around a different analog (e.g., a thiazolidine-2,4-dione or a 4-carboxylic acid amide) cannot be used to validate the performance or procurement specifications for this exact compound.

Product-Specific Quantitative Evidence Guide for N-[(3,4-dimethoxyphenyl)methyl]-2-(3-fluorophenyl)-1,3-thiazolidine-3-carboxamide


Differentiation from Thiazolidine-4-Carboxamide Anti-Cancer Agents: Structural Determinants of Cytotoxic Selectivity

The target compound is a 1,3-thiazolidine-3-carboxamide, which is regioisomeric to the well-studied 2-arylthiazolidine-4-carboxylic acid amides (e.g., Compound M4). The 3-carboxamide scaffold lacks the chiral center at the 4-position and presents a different spatial arrangement of hydrogen bond donors and acceptors. In a study of the 4-carboxamide series, M4 exhibited an IC50 of 19.56 µg/mL against PC3 prostate cancer cells, compared to 52.82 µg/mL for the drug Darolutamide [1]. However, for the target 3-carboxamide scaffold, no direct head-to-head cytotoxicity data is currently available in public literature. This absence of data itself is a key differentiator; the target compound's activity cannot be inferred from the 4-carboxamide series and requires independent validation, creating a unique opportunity for a procurement-driven, de novo biological evaluation.

Medicinal Chemistry Cancer Therapeutics Structure-Activity Relationship (SAR)

Critical Variation at the 2-Position: 3-Fluorophenyl vs. 4-Chlorophenyl in Commercial Acaricides

The target compound's 2-(3-fluorophenyl) substituent directly contrasts with the 5-(4-chlorophenyl) group found in the commercial acaricide Hexythiazox, a 2-oxo-1,3-thiazolidine-3-carboxamide [1]. While Hexythiazox is a potent, non-systemic acaricide with ovicidal and larvicidal activity against Tetranychus spp. at field rates of 150–300 g/ha, its mode of action and target selectivity are critically dependent on the combined 4-chlorophenyl, 4-methyl, and N-cyclohexyl motifs . The target compound, lacking the 2-oxo group and carrying a 3-fluorophenyl with a N-3,4-dimethoxybenzyl group, presents a completely distinct pharmacophore. No quantitative cross-activity data exists, but the structural divergence is so profound that one cannot be used as a positive control or surrogate for the other in target-based screens. This makes the target compound a superior tool for probing novel chemotypes in discovery programs where Hexythiazox-related IP is a concern.

Agrochemicals Acaricide Design Selectivity Profiling

Intellectual Property Landscape: Specificity as a Prostaglandin F Receptor Modulator vs. Generic Anti-Cancer Thiazolidine Amides

The compound's explicit inclusion in patent families for thiazolidine carboxamide derivatives as modulators of the prostaglandin F (FP) receptor for treating preterm labor and dysmenorrhea provides a defined therapeutic axis that is absent for generic thiazolidine carboxylic acid amides claimed in broad anti-cancer patents [1][2]. The latter covers thousands of structures for prostate, breast, and ovarian cancers, representing a crowded and less specific IP space [3]. A scientific user selecting this compound therefore gains a therapeutically focused tool compound backed by a separate patent lineage, enabling more precise target validation studies (e.g., FP receptor antagonism) that would be off-target for generic anti-cancer leads. This IP-based differentiation is quantifiable in terms of freedom-to-operate and specific biological pathway engagement.

Intellectual Property Prostaglandin Receptors Therapeutic Differentiation

Physicochemical Handles for Derivatization: N-(3,4-dimethoxybenzyl) vs. N-cyclohexyl or N-phenyl Analogs

A distinct advantage of N-[(3,4-dimethoxyphenyl)methyl]-2-(3-fluorophenyl)-1,3-thiazolidine-3-carboxamide over simpler N-cyclohexyl (e.g., Hexythiazox) or N-phenyl analogs is the presence of the 3,4-dimethoxybenzyl group. This moiety provides a synthetic handle for chemoproteomic probe development. The dimethoxybenzyl group can be selectively deprotected or further functionalized (e.g., through O-demethylation to a catechol) to create affinity chromatography matrices or install reporter tags without altering the core thiazolidine pharmacophore [1]. This feature is not available in close N-cyclohexyl or N-phenyl analogs, making the target compound a uniquely versatile starting point for developing chemical biology toolkits to identify and validate the molecular target of this scaffold class.

Chemical Biology Tool Compound Design Click Chemistry Probes

Optimal Research and Procurement Scenarios for N-[(3,4-dimethoxyphenyl)methyl]-2-(3-fluorophenyl)-1,3-thiazolidine-3-carboxamide


De Novo Target Validation in Reproductive Biology

Procure this exact compound as a tool for studying FP receptor antagonism in human myometrial cells, based on its specific inclusion in the prostaglandin F receptor modulator patent family. This avoids the confounding anti-cancer polypharmacology of generic thiazolidine carboxylic acid amides and provides a focused chemical probe for validating the FP receptor as a therapeutic node in preterm labor or dysmenorrhea models. The compound's structural divergence from known acaricides (e.g., Hexythiazox) further ensures the screening outcome is not confounded by off-target mitochondrial complex I inhibition associated with that scaffold [1][2].

Design and Synthesis of an Affinity-Based Chemical Probe for Target Deconvolution

Use this compound as the starting material for the synthesis of a biotinylated or fluorescent activity-based probe, leveraging the unique 3,4-dimethoxybenzyl moiety for selective functionalization. This enables chemoproteomic pull-down experiments and cellular imaging studies to identify and validate the primary molecular target of this distinct thiazolidine-3-carboxamide pharmacophore, a workflow not feasible with N-cyclohexyl or N-phenyl analogs [1].

Patent-Driven Lead Optimization Campaign in Prostaglandin-Mediated Diseases

Incorporate this compound as a key reference standard in a medicinal chemistry program aiming to develop next-generation FP receptor antagonists. Its well-defined IP provenance allows for clear freedom-to-operate mapping and structure-activity relationship exploration, starting from a scaffold that is chemically distinct from the crowded 2,4-thiazolidinedione and 4-carboxylic acid amide anti-cancer fields. The 3-fluorophenyl and 3,4-dimethoxybenzyl groups provide two vectors for independent structural optimization [1].

Comparative Scaffold-Hopping Study for Academic Screening Centers

Include this compound in a diverse chemical library for phenotypic screening as a representative of the underexplored 1,3-thiazolidine-3-carboxamide chemotype. Its procurement and screening against cancer cell lines, in parallel with known 4-carboxamide analogs, will generate novel structure-activity relationship (SAR) data that specifically maps the biological consequences of the 3- vs. 4-carboxamide regioisomerism and the contribution of the 3-fluorophenyl group, filling a critical literature gap and potentially uncovering a novel therapeutic starting point [1].

Quote Request

Request a Quote for N-[(3,4-dimethoxyphenyl)methyl]-2-(3-fluorophenyl)-1,3-thiazolidine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.